(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the C-2 position with a thiophen-2-ylmethylene group and at the C-6 position with a 2-oxopropoxy chain. Aurones, a subclass of flavonoids, are known for their structural versatility and biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-10(17)9-19-11-4-5-13-14(7-11)20-15(16(13)18)8-12-3-2-6-21-12/h2-8H,9H2,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGADWWEVGWNGJ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that belongs to a class of benzofuran derivatives. Its unique structural features, including a benzofuran core, a thiophene moiety, and an oxopropoxy substituent, suggest potential biological activities. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.
Structural Characteristics
The compound's structure can be broken down into several functional groups:
- Benzofuran Ring : Contributes to its aromatic properties.
- Thiophene Moiety : Adds heterocyclic characteristics.
- Oxopropoxy Group : Enhances reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities. These include:
- Antimicrobial Properties : Compounds with benzofuran structures have shown activity against various bacterial strains.
- Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals.
- Anticancer Potential : Certain benzofuran derivatives have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related benzofuran compounds, revealing that modifications in the thiophene and propoxy groups significantly influenced their effectiveness against pathogens. The compound this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Research utilizing DPPH radical scavenging assays indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The oxopropoxy group was identified as a crucial factor in enhancing the radical scavenging ability of the compound.
Anticancer Studies
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle progression.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzofuran core, thiophene moiety, oxopropoxy group | Antimicrobial, antioxidant, anticancer |
| 3-Methylbenzofuran | Benzofuran core | Antimicrobial |
| 5-Methylthiophene | Thiophene core | Antioxidant |
| Benzothiophene Derivative | Thiophene and benzene rings | Anticancer |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aurones with modifications at the C-2 and C-6 positions exhibit distinct biological profiles. Key structural analogs include:
Key Observations :
- C-2 Substituents : Thiophene (target compound) and pyridine (5b) provide distinct electronic profiles. Thiophene’s sulfur atom may improve binding to hydrophobic pockets, while pyridine’s nitrogen enables hydrogen bonding .
Pharmacokinetic and Toxicity Considerations
- The 2-oxopropoxy group in the target compound may reduce metabolic degradation compared to methoxy or hydroxy groups, as seen in CID: 1804018 (PC3 = 8.74%) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-6-(2-oxopropoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and thiophene-2-carboxaldehyde. Ultrasound-assisted methods using natural deep eutectic solvents (NaDES) significantly reduce reaction time (e.g., 18 minutes) and improve yields (59%) compared to traditional thermal methods. Critical parameters include solvent choice (e.g., L-proline-based NaDES), molar ratios (1:1 aldehyde:benzofuranone), and sonication time . For stereochemical control, Z-isomer formation is favored under mild acidic conditions due to thermodynamic stabilization of the conjugated system .
| Synthesis Method | Yield | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Ultrasound/NaDES | 59% | 18 min | L-proline:choline chloride (2:1) | |
| Thermal Knoevenagel | 45-52% | 6-12 h | Ethanol, piperidine catalyst |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its isomeric form?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thiophene proton (δ 7.42 ppm, d, J=8.1 Hz) and benzofuranone carbonyl (δ 180-185 ppm). The Z-isomer is confirmed by NOESY correlations between the thiophene proton and benzofuranone H-4 .
- X-ray Crystallography : Crystallographic data (e.g., CCDC 1505246) validate bond lengths and angles, distinguishing Z/E configurations .
- HPLC-MS : Used to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 315.08) .
Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Activity : MTT assays against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and exposure times (24-72 h) are critical for reproducibility .
- Immunomodulatory Effects : NF-κB suppression in LPS-stimulated macrophages, measured via luciferase reporter assays and cytokine ELISA (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How does the compound induce apoptosis in cancer cells, and what mechanistic studies validate its mode of action?
- Methodological Answer :
- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptosis. For example, (Z)-isomers show 40-60% apoptosis in MCF-7 cells at 50 μM .
- Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye detects ΔΨm loss, with fluorescence shift from red (aggregates) to green (monomers) indicating mitochondrial dysfunction .
- Western Blotting : Pro-apoptotic markers (Bax, caspase-3) and anti-apoptotic proteins (Bcl-2) are analyzed to confirm intrinsic pathway activation .
Q. What computational strategies predict its binding affinity to biological targets, and how are contradictions in docking scores resolved?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DRAK2 or SARS-CoV-2 main protease. Use ChemSpider (ID 11284214) for 3D structure optimization .
- MD Simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns). Contradictions in docking scores (e.g., ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol) arise from protonation state variations; pKa adjustments via MarvinSketch improve accuracy .
Q. How do structural modifications (e.g., alkoxy substitutions) alter its bioactivity and pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., 6-Cl) enhances cytotoxicity (IC50 ↓ 30%) but reduces solubility. Ethoxy groups improve metabolic stability in microsomal assays .
- ADME Prediction : SwissADME predicts LogP (2.8) and BBB permeability. Methoxy substitutions increase hepatic clearance (t1/2 = 2.1 h vs. 3.5 h for parent compound) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 114–117°C vs. 126–128°C)?
- Resolution : Variations arise from polymorphic forms or impurities. Recrystallization in ethanol vs. DCM produces different crystal habits. DSC thermograms (heating rate 10°C/min) confirm purity-dependent phase transitions .
Q. How to reconcile discrepancies in biological activity between in vitro and in vivo models?
- Resolution : Poor bioavailability (e.g., 15% oral) due to first-pass metabolism explains reduced efficacy in murine models. Nanoformulation (e.g., PLGA nanoparticles) improves AUC by 3-fold .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
